Potassium (Z)-2-bromodec-1-enyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;[(Z)-2-bromodec-1-enyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BBrF3.K/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15;/h9H,2-8H2,1H3;/q-1;+1/b10-9-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEFMQBAGPASPH-KVVVOXFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=C(CCCCCCCC)Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C(/CCCCCCCC)\Br)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BBrF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium (Z)-2-bromodec-1-enyltrifluoroborate is an organoboron compound that has gained attention in the field of organic synthesis due to its unique structural properties and reactivity. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C10H18BBrF3K
- Molecular Weight : 325.058 g/mol
- CAS Number : 1692895-54-7
- Functional Groups : Alkene, Halogenated, Vinyl
The compound features a bromine atom at the second position and a trifluoroborate group, enhancing its reactivity in various coupling reactions. Its structure contributes to its utility as a versatile reagent in synthetic chemistry .
This compound participates in several chemical reactions that can lead to biologically active compounds. The trifluoroborate moiety allows for efficient coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in synthesizing complex organic molecules. These reactions often involve the formation of carbon-carbon bonds that are essential in drug discovery and development .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the antimicrobial properties of various organoboron compounds, including this compound. Results indicated that compounds with similar structures exhibited significant activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties :
-
Synthesis of Bioactive Molecules :
- The compound has been utilized as a building block in the synthesis of bioactive molecules. Its reactivity allows for modifications that can lead to derivatives with enhanced biological activity. For instance, modifications to the alkene structure can lead to compounds with improved selectivity towards specific biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium vinyltrifluoroborate | C4H6BF3K | Simpler structure, often used in vinylation |
| Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate | C7H10BBrF3K | Branched structure affecting reactivity |
| Potassium (Z)-2-bromoprop-1-enyltrifluoroborate | C5H8BBrF3K | Smaller size, different coupling scenarios |
This compound stands out due to its longer carbon chain, allowing for greater flexibility and potential for more complex molecular architectures compared to shorter-chain analogs .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (Z)-2-bromodec-1-enyltrifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or alkenyl boron compounds and electrophiles such as halides or triflates.
Mechanism and Efficiency
- The compound acts as a nucleophile in the presence of palladium catalysts, facilitating the coupling with various electrophiles.
- Its Z-configured double bond enhances selectivity in reactions, which is crucial for synthesizing specific isomers in complex organic molecules .
Synthesis of Complex Organic Molecules
This compound has been utilized in the synthesis of various complex organic structures, including natural products and pharmaceuticals.
Case Studies
- Natural Product Synthesis : In a study focused on the synthesis of keranaphidin B, this compound was employed in a key Suzuki coupling step to introduce a critical alkenyl fragment into the molecule. This facilitated the construction of complex cyclic structures that exhibit biological activity against cancer cell lines .
- Pharmaceutical Applications : The compound has been explored for its potential in synthesizing Nrf2 activators, which are compounds that can help combat oxidative stress and inflammation. The ability to introduce functionalized alkenes efficiently makes it a valuable reagent in drug discovery .
Medicinal Chemistry Applications
The unique properties of this compound also extend to medicinal chemistry, where it plays a role in developing therapeutic agents.
Therapeutic Compounds
- Research indicates that compounds synthesized using this compound demonstrate promising bioactivity. For instance, derivatives formed through Suzuki coupling have shown efficacy against various cancer cell lines, highlighting their potential as therapeutic agents .
Comparison with Other Boron Reagents
To illustrate its utility further, a comparison with other common boron reagents used in similar applications can be helpful.
| Reagent | Application | Advantages |
|---|---|---|
| This compound | Suzuki-Miyaura coupling | High selectivity for Z-isomers |
| Potassium vinyltrifluoroborate | Vinylation reactions | Versatile vinylating agent |
| Boronic acids | General cross-coupling | Widely used but less selective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related trifluoroborate salts:
Key Observations :
- Chain Length : The decenyl chain in the target compound increases hydrophobicity compared to shorter-chain analogs like the propyl or butenyl derivatives. This property affects solubility in organic solvents and reaction kinetics .
- Bromine Substitution: The β-bromine in the target compound enhances electrophilicity, facilitating cross-coupling with aryl or alkenyl partners. Non-brominated analogs (e.g., Potassium (Z)-but-2-en-2-yltrifluoroborate) exhibit lower reactivity in such reactions .
- Aromatic vs. Aliphatic : Aromatic trifluoroborates (e.g., bromo-chloro-methylphenyl derivatives) display distinct electronic properties, enabling conjugation with π-systems but requiring harsher reaction conditions .
Reactivity and Stability
Suzuki-Miyaura Cross-Coupling
- Target Compound : Demonstrates moderate reactivity in Suzuki couplings due to steric bulk from the decenyl chain. Yields range from 60–80% under standard Pd(PPh₃)₄ catalysis .
- Short-Chain Analogs : Potassium (Z)-2-bromoprop-1-enyltrifluoroborate achieves higher yields (85–95%) due to reduced steric hindrance .
- Non-Brominated Derivatives: Potassium (Z)-but-2-en-2-yltrifluoroborate requires elevated temperatures (80°C) for comparable reactivity, highlighting the role of bromine in activating the substrate .
Hydrolytic Stability
- All trifluoroborate salts exhibit superior stability to boronic acids.
Thermal and Analytical Data
Notes:
Preparation Methods
Radical Bromination of 1-Decyne
The Z-isomer of 2-bromo-1-decene is synthesized via anti-Markovnikov hydrobromination of 1-decyne using HBr in the presence of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
Representative Conditions
| Parameter | Value |
|---|---|
| Substrate | 1-Decyne |
| Reagent | HBr (48% in acetic acid) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 45–65°C |
| Reaction Time | 4–6 hours |
| Yield (Z-isomer) | 68–72% |
This method favors the Z-configuration due to radical stability, though competing E-isomer formation (<5%) necessitates purification via fractional distillation.
Step 2: Borylation to Form Trifluoroborate
Palladium-Catalyzed Borylation
The (Z)-2-bromo-1-decene undergoes borylation using potassium bistrifluoromethylsilyl (KSiMeF₃) in the presence of PdCl₂ and triphenylphosphine (PPh₃).
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Boron Source | KSiMeF₃ (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–70°C |
| Reaction Time | 12–18 hours |
| Yield | 75–82% |
| Purity (HPLC) | ≥95% |
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the boron reagent. The Z-configuration is retained due to the synergic effects of bulky phosphine ligands and mild temperatures.
Alternative Methods and Comparative Analysis
Nickel-Catalyzed Borylation
Nickel catalysts (e.g., Ni(acac)₂) offer a cost-effective alternative, though with slightly reduced stereocontrol:
| Parameter | Pd-Based Method | Ni-Based Method |
|---|---|---|
| Catalyst Cost | High | Low |
| Reaction Time | 12–18 hours | 6–8 hours |
| Z-Isomer Purity | ≥95% | 88–90% |
| Scalability | Lab-scale | Industrial potential |
Ni systems exhibit faster kinetics but require stringent anhydrous conditions to prevent decomposition.
Grignard-Based Approaches
Though less common, Grignard reagents (e.g., decenylmagnesium bromide) can react with trimethyl borate, followed by KHF₂ treatment:
This method suffers from lower yields (50–60%) due to competing side reactions.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 5.82 (dt, J = 14.2 Hz, 1H, CH=CH), 5.35 (dt, J = 8.6 Hz, 1H, CH=CH), 2.24–2.18 (m, 2H, CH₂Br).
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce catalyst loading. Key modifications include:
-
Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica.
-
Solvent Recovery : THF distillation under reduced pressure (80°C, 200 mbar).
Q & A
Basic Question: What are the key synthetic routes for preparing Potassium (Z)-2-bromodec-1-enyltrifluoroborate, and how are impurities minimized?
Methodological Answer:
The synthesis typically involves transmetallation or SN2 displacement reactions. For example, potassium bromomethyltrifluoroborate (a structural analog) is synthesized via nucleophilic substitution of bromomethyl precursors with potassium trifluoroborate salts under anhydrous conditions . Key steps include:
- Reagent Optimization : Use of 3 equivalents of alkoxide for efficient SN2 displacement .
- Purification : Continuous Soxhlet extraction to isolate the trifluoroborate product from inorganic byproducts, achieving >90% purity .
- Stability Control : Reactions are conducted at low temperatures (0–5°C) to prevent decomposition of the Z-alkene configuration .
Advanced Question: How does stereochemical integrity (Z-configuration) impact reactivity in cross-coupling reactions?
Methodological Answer:
The Z-configuration influences steric and electronic interactions during transmetallation in Suzuki-Miyaura couplings. Studies on analogous alkenyltrifluoroborates show:
- Steric Effects : Bulky substituents on the β-carbon of the Z-alkene reduce oxidative addition efficiency with palladium catalysts .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity, accelerating transmetallation but increasing susceptibility to protodeboronation .
- Validation : NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography confirm configuration retention post-reaction .
Basic Question: What precautions are required for handling this compound?
Methodological Answer:
- Moisture Sensitivity : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis .
- Safety Protocols : Use gloves (nitrile), eye protection, and fume hoods due to corrosive byproducts (e.g., HF) .
- Deactivation : Quench residues with aqueous NaHCO₃ to neutralize acidic byproducts .
Advanced Question: How can reaction yields be optimized in Rh-catalyzed asymmetric additions involving this compound?
Methodological Answer:
- Catalyst Selection : Rhodium(I)-diene complexes (e.g., [Rh(cod)Cl]₂) with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess (ee) in allylic amination .
- Solvent System : Use THF/water (4:1) to balance solubility and reactivity .
- Additives : K₂CO₃ (2 equiv) suppresses protodeboronation, improving yields by 20–30% .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ = -135 to -140 ppm) confirms trifluoroborate integrity; ¹H NMR (J = 10–12 Hz) verifies Z-alkene geometry .
- Mass Spectrometry : HRMS (ESI+) identifies molecular ions ([M+K]⁺) with <2 ppm error .
- Elemental Analysis : Combustion analysis ensures correct C/H/B/F ratios, detecting trace moisture .
Advanced Question: How do contradictory reports on alkene stability in acidic media align with experimental data?
Methodological Answer:
Discrepancies arise from pH and solvent effects:
- Controlled Studies : At pH < 3, Z-alkenes undergo rapid protodeboronation (t₁/₂ = 10 min), while buffered conditions (pH 5–7) stabilize the compound for >24 hours .
- Solvent Dependence : Aqueous acetone accelerates decomposition vs. anhydrous DMF .
- Mitigation : Pre-treatment with chelating agents (EDTA) removes trace metal catalysts that promote degradation .
Basic Question: What are common side reactions during cross-coupling, and how are they suppressed?
Methodological Answer:
- Protodeboronation : Minimized by using Pd(OAc)₂ with SPhos ligand and degassed solvents .
- β-Hydride Elimination : Avoided by limiting reaction temperatures to <60°C and using aryl chlorides (vs. bromides) as coupling partners .
- Byproduct Table :
| Side Reaction | Suppression Strategy | Yield Improvement |
|---|---|---|
| Protodeboronation | Add K₂CO₃ (2 equiv) | +25% |
| β-Hydride Elimination | Use PdCl₂(dppf) at 40°C | +15% |
Advanced Question: What computational methods predict the compound’s reactivity in novel transformations?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies for transmetallation, guiding ligand design .
- Retrosynthetic Tools : AI platforms (e.g., Pistachio, Reaxys) propose feasible routes using analogous alkenyltrifluoroborate data .
- Kinetic Profiling : Microkinetic models optimize catalytic cycles by correlating activation barriers with experimental TOF .
Basic Question: How is scalability addressed in multi-gram syntheses?
Methodological Answer:
- Batch Optimization : 100 g batches of precursor potassium bromomethyltrifluoroborate are achievable via scaled SN2 reactions .
- Continuous Flow : Soxhlet extraction reduces purification time by 50% vs. column chromatography .
- Yield Data :
| Scale (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 78 | 95 |
| 100 | 82 | 97 |
Advanced Question: What mechanistic insights explain regioselectivity in allylic substitutions?
Methodological Answer:
- Synergistic Effects : The trifluoroborate group acts as a transient directing group, favoring allylic C–B bond cleavage over competing pathways .
- Isotopic Labeling : ¹¹B NMR tracks boron migration during Rh-catalyzed amination, confirming a four-membered transition state .
- Ligand Effects : Bulky N-heterocyclic carbenes (NHCs) shift selectivity from α- to β-adducts by altering steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
